5-Fluoromethylornithine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ornithine Aminotransferase Inhibitor
5-Fluoromethylornithine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ornithine Aminotransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoromethylornithine (5-FMOrn), a pivotal molecule in the study of amino acid metabolism. Initially identified as the first specific irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT), 5-FMOrn has become an invaluable tool for investigating the physiological and pathological roles of ornithine metabolism. This document details the discovery of 5-FMOrn, provides a thorough examination of its chemical synthesis, elucidates its mechanism of action, and explores the downstream signaling pathways affected by its inhibitory activity. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Significance
5-Fluoromethylornithine (MDL 72912) was first described in 1988 as a highly specific and potent irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT)[1][2][3][4]. OAT is a mitochondrial enzyme that plays a crucial role in the regulation of ornithine levels by catalyzing the transfer of the δ-amino group of L-ornithine to 2-oxoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate[5]. The discovery of 5-FMOrn was significant as it provided a tool to selectively probe the functions of OAT in various physiological and pathological conditions without the off-target effects observed with previously known, less specific inhibitors[1][2][3][4].
The administration of 5-FMOrn leads to a significant and sustained inactivation of OAT in various tissues, resulting in a dramatic increase in ornithine concentrations[2][4]. This specific elevation of ornithine has been instrumental in studying the consequences of hyperornithinemia, a condition associated with the rare genetic disorder gyrate atrophy of the choroid and retina[1][6][7]. Furthermore, the ability of 5-FMOrn to modulate ornithine levels has opened avenues for investigating the role of ornithine metabolism in other cellular processes, including proline and polyamine biosynthesis, and its potential implications in cancer and fibrotic diseases. Of the four possible stereoisomers of 5-FMOrn, only the (2S, 5S) isomer has been shown to be the active inhibitor of OAT[5].
Chemical Synthesis of 5-Fluoromethylornithine
The chemical synthesis of 5-Fluoromethylornithine has been reported, with a key multi-step process outlined by Daune et al. (1988). The following section provides a detailed description of the experimental protocol based on the published literature.
Experimental Protocol: Synthesis of 5-Fluoromethylornithine
This protocol is a composite of the synthetic steps described in the literature. Researchers should consult the original publications for full experimental details and characterization data.
Step 1: Synthesis of N-Phthaloyl-5-fluoro-4-hydroxypentylamine
The synthesis starts from 1-chloropropanol and involves several intermediate steps to construct the fluorinated and aminated backbone of the molecule. Key intermediates in the synthesis of 5-FMOrn are outlined in the literature[1]. The process involves the formation of a Grignard reagent, reaction with fluoroacetonitrile, and subsequent reduction and protection steps[1].
Step 2: Introduction of the a-Amino Group and Deprotection
Following the formation of the key intermediate, the α-amino group is introduced, and subsequent deprotection steps are carried out to yield the final product, 5-Fluoromethylornithine[1].
A detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions is not fully available in a single public source. The above description is based on the reaction scheme and intermediates provided in Daune et al., 1988. For precise replication, access to the full publication or supplementary information is recommended.
Mechanism of Action: Irreversible Inhibition of OAT
5-Fluoromethylornithine acts as a mechanism-based inactivator, or "suicide inhibitor," of ornithine aminotransferase[3]. The inactivation process is irreversible and involves the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site[5].
The proposed mechanism of inhibition proceeds through an enamine intermediate. The crystal structure of the human OAT in complex with 5-FMOrn has been solved, providing detailed insights into the covalent adduct and its interactions within the active site[5]. Key residues, such as Arg180 and Tyr55, are crucial for the specific binding of the inhibitor[5].
Quantitative Inhibition Data
The potency of 5-Fluoromethylornithine as an OAT inhibitor has been quantified through kinetic studies. The following table summarizes the available data.
| Parameter | Value | Species | Reference |
| Ki(app) | 30 µM | Rat (liver OAT) | |
| kinact | 0.17 min-1 | Human OAT | [2] |
| kinact/KI | 5.8 min-1mM-1 | Human OAT | [2] |
Downstream Signaling Pathways and Biological Effects
The primary biochemical consequence of OAT inhibition by 5-Fluoromethylornithine is the significant accumulation of intracellular and extracellular ornithine. This accumulation has several downstream effects on interconnected metabolic and signaling pathways.
Ornithine Metabolism
Ornithine is a central node in amino acid metabolism, serving as a precursor for the synthesis of proline and polyamines (putrescine, spermidine, and spermine)[8]. The inhibition of OAT shunts ornithine towards these alternative pathways.
TGF-β Signaling Pathway
Recent studies have suggested a link between OAT and the transforming growth factor-β (TGF-β) signaling pathway. OAT expression can be regulated by TGF-β1, and in turn, OAT activity may influence TGF-β1 signaling, potentially through the production of reactive oxygen species (ROS)[9][10][11]. This interplay suggests a role for OAT in cellular processes regulated by TGF-β, such as fibrosis and cell differentiation[9][10].
Conclusion
5-Fluoromethylornithine has proven to be a highly selective and potent tool for the in vitro and in vivo study of ornithine aminotransferase. Its discovery has significantly advanced our understanding of ornithine metabolism and its implications in health and disease. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key aspects of 5-FMOrn's discovery, synthesis, and mechanism of action. Further research into the therapeutic potential of OAT inhibition, facilitated by tools like 5-FMOrn, holds promise for the development of novel treatments for a range of metabolic and proliferative disorders.
References
- 1. scispace.com [scispace.com]
- 2. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of human ornithine aminotransferase complexed with the highly specific and potent inhibitor 5-fluoromethylornithine [edoc.unibas.ch]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Fluoromethylornithine dihydrochloride | OAT inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of lung ornithine aminotransferase in idiopathic pulmonary fibrosis: regulation of mitochondrial ROS generation and TGF-β1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
